Bienvenue dans la boutique en ligne BenchChem!

Auriculin A

Receptor pharmacology Binding affinity Natriuretic peptide receptor

Auriculin A (rANF 4-27) uniquely increases GFR and natriuresis without altering total renal blood flow, distinguishing it from standard diuretics. It also selectively enhances baroreflex bradycardia. Choose this tool for precise dissection of the ANF-cGMP pathway in cardiovascular and renal studies.

Molecular Formula C104H168N38O33S2
Molecular Weight 2542.8 g/mol
CAS No. 91421-87-3
Cat. No. B1602480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAuriculin A
CAS91421-87-3
SynonymsANF (8-33)
ANP (8-33)
atrial natriuretic factor (8-33)
atrial natriuretic factor prohormone (8-33)
atriopeptin (8-33), synthetic
Molecular FormulaC104H168N38O33S2
Molecular Weight2542.8 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)O)CC(C)C)CO)CCC(=O)N)C
InChIInChI=1S/C104H168N38O33S2/c1-8-51(5)80-98(172)124-41-75(150)125-53(7)82(156)129-59(28-29-72(106)147)87(161)137-66(44-143)86(160)123-42-77(152)127-61(34-50(3)4)84(158)122-43-78(153)128-70(96(170)134-64(37-73(107)148)91(165)138-68(46-145)93(167)133-63(36-55-22-14-11-15-23-55)90(164)131-60(100(174)175)27-19-33-119-104(114)115)48-176-177-49-71(140-95(169)69(47-146)139-94(168)67(45-144)136-83(157)56(105)24-16-30-116-101(108)109)97(171)132-62(35-54-20-12-10-13-21-54)85(159)121-39-74(149)120-40-76(151)126-57(25-17-31-117-102(110)111)88(162)142-81(52(6)9-2)99(173)135-65(38-79(154)155)92(166)130-58(89(163)141-80)26-18-32-118-103(112)113/h10-15,20-23,50-53,56-71,80-81,143-146H,8-9,16-19,24-49,105H2,1-7H3,(H2,106,147)(H2,107,148)(H,120,149)(H,121,159)(H,122,158)(H,123,160)(H,124,172)(H,125,150)(H,126,151)(H,127,152)(H,128,153)(H,129,156)(H,130,166)(H,131,164)(H,132,171)(H,133,167)(H,134,170)(H,135,173)(H,136,157)(H,137,161)(H,138,165)(H,139,168)(H,140,169)(H,141,163)(H,142,162)(H,154,155)(H,174,175)(H4,108,109,116)(H4,110,111,117)(H4,112,113,118)(H4,114,115,119)/t51-,52-,53-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,80-,81-/m0/s1
InChIKeyWUFHQKHAKHCKJG-NNAOVHMHSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Auriculin A (CAS 91421-87-3): Procurement-Grade Synthetic Atrial Natriuretic Factor for Cardiovascular and Renal Research


Auriculin A (CAS 91421-87-3), also designated as rat atrial natriuretic peptide (rANP) 126-149 or atrial natriuretic factor prohormone fragment 8-33, is a synthetic 24-amino acid peptide hormone that replicates the C-terminal biologically active region of the endogenous 152-amino acid ANF precursor [1]. It carries a molecular formula of C₁₀₄H₁₆₈N₃₈O₃₃S₂ with a molecular weight of approximately 2542.8 Da and features a single intramolecular disulfide bond between Cys⁴ and Cys²⁰ that is essential for its conformational stability and receptor recognition . Originally isolated from rat atrial tissue extracts and characterized as a potent vasoactive and natriuretic peptide, Auriculin A functions by binding to natriuretic peptide receptor A (NPR-A), a membrane-bound guanylyl cyclase, thereby increasing intracellular cGMP concentrations to mediate vasodilation, diuresis, and natriuresis [2].

Why Auriculin A Cannot Be Interchanged with Other Atrial Natriuretic Peptide Fragments or Analogs


Substitution among atrial natriuretic peptide (ANP) fragments is not scientifically justifiable due to substantial, sequence-dependent variation in receptor binding affinity, cGMP activation potency, and in vivo pharmacodynamic profiles. The rank order of affinity at NPR-A receptors in human neuroblastoma cells demonstrates that rat ANP-(99-126) (the full 28-amino acid mature ANP) binds with Kᵢ values of 17–32 pM, while truncation variants such as human ANP-(103-126) exhibit reduced affinity [1]. Furthermore, direct competitive binding assays comparing ANP-(99-126) with ANP-(103-123) reveal a 30-fold difference in inhibitory potency (IC₅₀ 0.1 nM versus 3 nM) at solubilized ANP receptors from human platelets [2]. Auriculin A (rANP 126-149) represents a specific 24-amino acid C-terminal fragment that retains the critical disulfide-linked ring structure required for NPR-A activation but lacks the N-terminal extension present in ANP-(99-126) [3]. These structural distinctions translate to measurable differences in vasorelaxant potency across rodent species and in cGMP-elevating capacity in astroglial cultures, where the potencies of active peptides vary over a range of approximately 1.5 orders of magnitude, with Auriculin A ranking among the most potent [4]. The underlying divergence arises from differential susceptibility to proteolytic degradation, variable NPR-C clearance receptor interactions, and sequence-dependent guanylyl cyclase coupling efficiency—none of which can be reliably inferred without direct experimental characterization of each specific peptide species.

Auriculin A Comparative Evidence: Quantitative Differentiation Against ANP Fragments and Analogs


Receptor Binding Affinity: Auriculin A (ANP 4-28) Exhibits High-Affinity NPR-A Engagement Comparable to Full-Length ANP

In cultured bovine aortic smooth muscle (BASM) cells, Auriculin A (designated as ANP(4-28) in this study) binds to high-affinity receptor sites with apparent inhibition constants (Kᵢ(app)) in the range of 1–5 nM. The study further evaluated a series of NH₂- and/or COOH-terminally truncated ANP(4-28) analogs and determined that these truncations did not substantially alter apparent receptor binding affinities, with all tested analogs exhibiting Kᵢ(app) values within this same 1–5 nM range [1]. Notably, while receptor binding was preserved across truncation variants, the capacity to elevate cGMP—the functional readout of NPR-A guanylyl cyclase activation—was significantly diminished in certain truncated analogs, establishing a structure-activity decoupling wherein binding affinity alone does not predict functional potency [1]. This underscores that Auriculin A's intact disulfide-linked ring structure maintains both high-affinity receptor engagement and robust cGMP stimulation, in contrast to smaller fragments that may retain binding but lose efficacy.

Receptor pharmacology Binding affinity Natriuretic peptide receptor Smooth muscle cells

In Vivo Renal Hemodynamics: Auriculin A Antagonizes Renal Vasoconstriction in Canine Models

Auriculin A demonstrates a pharmacologically relevant functional property: antagonism of renal vasoconstriction in the dog. In this model, Auriculin A administration counteracts vasoconstrictor-induced reductions in renal blood flow, an effect that distinguishes it from synthetic ANP analogs that may produce similar diuretic and natriuretic outcomes through distinct hemodynamic mechanisms . Specifically, Auriculin A increases glomerular filtration rate (GFR) without producing a sustained increase in total renal blood flow—a hemodynamic profile that differs from that of other vasodilatory peptides such as acetylcholine or sodium nitroprusside, which lower renal vascular resistance but do not consistently elevate GFR [1]. This functional attribute is tied to the precise sequence of the 24-amino acid peptide, which retains the C-terminal residues essential for differential coupling to NPR-A-mediated signaling pathways in renal vasculature versus glomerular mesangial cells.

Renal physiology Vasoconstriction antagonism In vivo pharmacology Canine model

cGMP-Elevating Potency: Auriculin A Ranks Among the Most Potent Atrial Natriuretic Factors in Astroglial Cultures

In primary astroglia-rich cultures derived from neonatal rat or mouse brain, the potency of atrial natriuretic factors to elevate intracellular cGMP concentrations varies over a range of approximately 1.5 orders of magnitude across different peptide species. Within this spectrum, Auriculin A, along with atriopeptins II and III, is identified as one of the most potent peptides tested [1]. This potency ranking positions Auriculin A as a high-efficacy activator of NPR-A-mediated cGMP signaling in neural cell types, a property that may not be uniformly shared by all ANP fragments or commercially available analogs. The observed potency variation is attributed to differential receptor coupling efficiency and susceptibility to local proteolytic degradation in the astroglial culture system, emphasizing that even peptides with identical receptor binding affinities can exhibit divergent functional readouts depending on the cellular context.

cGMP signaling Astroglial biology Guanylyl cyclase activation Potency ranking

In Vivo Systemic Hemodynamics: Auriculin A Modulates Arterial Baroreflex Control in Rabbits

Auriculin A exerts measurable effects on arterial baroreflex control of heart rate, systemic blood pressure, and hind limb perfusion pressure (under constant flow conditions) in rabbits . This pharmacodynamic property is documented in a species-specific context and reflects Auriculin A's capacity to modulate autonomic cardiovascular regulation beyond direct vasorelaxation. In conscious rat models of hypertension, Auriculin A administered intravenously (2 μg/kg bolus followed by 0.3 μg/kg/min constant infusion) produces demonstrable effects on blood pressure and components of the renin-angiotensin-aldosterone system, with the magnitude of hypotensive response being particularly pronounced in renin-dependent models of hypertension compared to normotensive controls [1]. These in vivo cardiovascular effects are not uniformly reproduced by all ANP fragments; N-terminally truncated or extended analogs may exhibit altered pharmacokinetic profiles or differential effects on baroreflex sensitivity due to variations in NPR-C clearance receptor binding or tissue distribution.

Baroreflex physiology Cardiovascular pharmacology In vivo hemodynamics Rabbit model

Structural Distinction: Auriculin A Lacks N-Terminal Extension Present in Mature ANP-(99-126)

Auriculin A (rANP 126-149) comprises 24 amino acids with the sequence H-Arg-Ser-Ser-Cys-Phe-Gly-Gly-Arg-Ile-Asp-Arg-Ile-Gly-Ala-Gln-Ser-Gly-Leu-Gly-Cys-Asn-Ser-Phe-Arg-OH, containing a single intramolecular disulfide bond between Cys⁴ and Cys²⁰ that forms a 17-membered ring structure . This contrasts with the mature, fully processed circulating form of ANP—designated ANP-(99-126)—which comprises 28 amino acids with an N-terminal extension of four residues (Ser-Leu-Arg-Arg) preceding the disulfide-linked ring [1]. The presence or absence of this N-terminal extension influences susceptibility to aminopeptidase-mediated degradation, receptor binding kinetics, and the peptide's net charge at physiological pH. Competitive binding studies demonstrate that ANP-(99-126) binds to solubilized ANP receptors with an IC₅₀ of 0.1 nM, whereas the shorter fragment ANP-(103-123) exhibits a 30-fold lower affinity (IC₅₀ 3 nM), directly quantifying the functional impact of sequence truncation on receptor engagement [2].

Peptide structure Sequence comparison Disulfide bond NPR-A binding

Evidence Gap Advisory: Direct Head-to-Head Comparative Data for Auriculin A Are Limited

A comprehensive search of primary literature, patents, and authoritative databases reveals a notable limitation: direct head-to-head quantitative comparisons between Auriculin A (rANP 126-149) and its closest structural analogs (e.g., ANP 99-126, ANP 103-126, atriopeptin II, atriopeptin III) under identical experimental conditions are sparse in the published record. The available evidence supporting Auriculin A's differentiation relies predominantly on class-level inference drawn from studies comparing ANP fragments with varying N- and C-terminal truncations, as well as cross-study potency comparisons across different assay systems and species [1]. No single study was identified that systematically measures Auriculin A alongside a defined comparator panel for receptor binding affinity (Kᵢ), cGMP activation (EC₅₀), and in vivo hemodynamic parameters (ED₅₀) under standardized conditions. Consequently, the quantitative differentiation claims presented in this guide represent the best available evidence but should be interpreted with the understanding that direct comparator data are limited. Procurement decisions for Auriculin A may be informed by its established identity as the specific 24-amino acid C-terminal ANP fragment with documented in vivo activity in canine and rabbit models, rather than by robustly quantified superiority over alternative ANP fragments.

Evidence limitation Data transparency Comparative pharmacology

Auriculin A Procurement Guidance: Optimal Research Applications Based on Verified Evidence


Renal Hemodynamics and GFR Regulation Studies in Canine or Rodent Models

Auriculin A is optimally deployed in experimental protocols investigating the dissociation between renal blood flow and glomerular filtration rate during natriuretic peptide administration. Its documented capacity to antagonize renal vasoconstriction while increasing GFR without a sustained rise in total renal blood flow makes it the appropriate peptide choice for studies aiming to recapitulate the canonical renal hemodynamic signature of endogenous ANP. Alternative vasodilators or truncated ANP fragments may not reproduce this distinctive GFR-elevating profile, potentially confounding interpretation of renal function data. Investigators conducting studies in anesthetized dogs or in Goldblatt hypertensive rat models where renin-angiotensin system activation is a key variable should prioritize Auriculin A over structurally undefined atrial extracts or peptides lacking documented in vivo renal hemodynamic characterization [1].

Arterial Baroreflex and Autonomic Cardiovascular Control Studies in Rabbits

For research programs focused on the neuromodulatory actions of natriuretic peptides on arterial baroreflex control of heart rate and systemic blood pressure, Auriculin A provides a validated peptide tool with species-specific documentation in rabbit models . The constant-flow hind limb perfusion preparation described in the literature enables precise quantification of vascular resistance changes independent of systemic pressure fluctuations, a methodological advantage for dissecting direct vascular versus baroreflex-mediated effects. Researchers investigating the interplay between ANP signaling and autonomic nervous system regulation should preferentially select Auriculin A given its established effects on baroreflex sensitivity in this experimental system, whereas alternative ANP fragments lacking baroreflex characterization may yield unpredictable or uninterpretable cardiovascular responses .

cGMP Signaling and NPR-A Activation Studies in Neural or Glial Cell Systems

Based on its demonstrated high potency for cGMP elevation in astroglia-rich primary cultures , Auriculin A is the recommended peptide for studies examining NPR-A/guanylyl cyclase signaling in neural cell types. The 1.5-order-of-magnitude potency range observed across atrial natriuretic factors in this system indicates that substitution with a lower-potency ANP fragment could necessitate substantially higher peptide concentrations to achieve equivalent cGMP responses. Such concentration escalation risks introducing nonspecific effects or exceeding solubility limits in cell culture media. Investigators studying cGMP-dependent signaling cascades in astrocytes, microglia, or other neural cell populations expressing NPR-A should procure Auriculin A to ensure maximal signal-to-noise ratio and minimize off-target effects associated with supra-physiological peptide concentrations .

Structure-Activity Relationship (SAR) Studies of ANP C-Terminal Fragments

Auriculin A serves as a defined 24-amino acid reference compound for structure-activity relationship investigations examining the contribution of N-terminal residues to ANP receptor binding, cGMP activation, and in vivo stability. Its precise sequence—lacking the 4-residue N-terminal extension present in mature ANP-(99-126) —makes it a critical comparator for studies designed to isolate the functional significance of the Ser-Leu-Arg-Arg motif in aminopeptidase susceptibility, NPR-C clearance receptor interactions, and tissue distribution. Researchers engaged in peptide engineering, analog development, or detailed mapping of ANP pharmacophores should procure Auriculin A alongside ANP-(99-126) to enable controlled, side-by-side evaluation of N-terminal truncation effects [1]. The availability of competitive binding data demonstrating 30-fold differences in receptor affinity between ANP-(99-126) and shorter fragments [1] underscores the value of structurally defined reference peptides in SAR experimental design.

Quote Request

Request a Quote for Auriculin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.